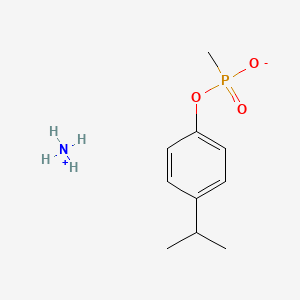![molecular formula C19H22N2O3 B4888885 N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is a chemical compound that belongs to the class of amides. It is also known as A-769662, a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy balance in cells and organisms. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for scientific research.
Mechanism of Action
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. These effects lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for maintaining energy balance in cells and organisms.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects. In vitro studies have shown that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in a dose-dependent manner. In vivo studies have shown that A-769662 improves glucose tolerance and insulin sensitivity in mice fed a high-fat diet. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has been extensively characterized in vitro and in vivo, making it a well-established tool for the activation of AMPK. However, there are also limitations to the use of A-769662 in lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. It is also important to note that the effects of A-769662 on AMPK activation may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the use of A-769662 in scientific research. One area of interest is the development of A-769662 analogs with improved specificity and potency for AMPK activation. Another area of interest is the use of A-769662 in combination with other compounds for the treatment of metabolic disorders. Finally, the use of A-769662 in animal models of disease, such as diabetes and obesity, may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of A-769662 involves several steps, including the reaction of 3,4-dimethylaniline with 4-methylphenol in the presence of a base to form the intermediate 3,4-dimethyl-N-(4-methylphenoxy)aniline. This intermediate is then reacted with ethanediamine to form the final product, N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide. The synthesis of A-769662 has been optimized to improve yield and purity, making it a readily available compound for scientific research.
Scientific Research Applications
A-769662 has been widely used in scientific research as a tool to activate AMPK. AMPK is a key regulator of energy metabolism in cells and organisms, making it an attractive target for drug development. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-4-8-17(9-5-13)24-11-10-20-18(22)19(23)21-16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGMQMMLNUDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
